molecular formula C13H9BrN4S2 B15082800 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B15082800
M. Wt: 365.3 g/mol
InChI Key: GVJUFZUTDHGHRG-OVCLIPMQSA-N
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Description

4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated thiophene ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
  • 4-(((5-Bromo-2-thienyl)methylene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the phenyl group, in particular, may enhance its interactions with biological targets, potentially leading to improved efficacy in various applications .

Properties

Molecular Formula

C13H9BrN4S2

Molecular Weight

365.3 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9BrN4S2/c14-11-7-6-10(20-11)8-15-18-12(16-17-13(18)19)9-4-2-1-3-5-9/h1-8H,(H,17,19)/b15-8+

InChI Key

GVJUFZUTDHGHRG-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br

Origin of Product

United States

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